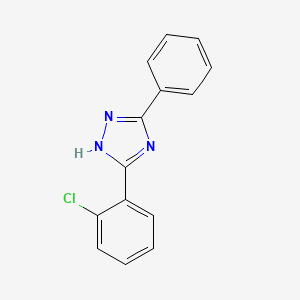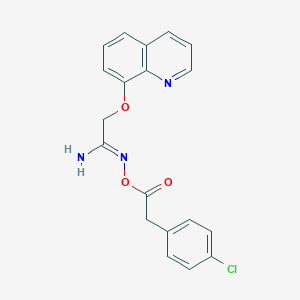
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a combination of a chlorophenyl group, a quinoline moiety, and an acetimidamide functional group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenylacetoxy intermediate: This can be achieved by reacting 4-chlorophenylacetic acid with an appropriate acylating agent.
Coupling with quinoline derivative: The intermediate is then reacted with a quinoline derivative under suitable conditions to form the desired product.
Final modification: The acetimidamide group is introduced in the final step, often through a reaction with an amine or amide reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism by which N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetamide
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetate
- N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetonitrile
Uniqueness
N-(2-(4-Chlorophenyl)acetoxy)-2-(quinolin-8-yloxy)acetimidamide may exhibit unique properties due to the presence of the acetimidamide group, which could influence its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C19H16ClN3O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)11-18(24)26-23-17(21)12-25-16-5-1-3-14-4-2-10-22-19(14)16/h1-10H,11-12H2,(H2,21,23) |
InChIキー |
DXQSKMVIDTUXSV-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CC3=CC=C(C=C3)Cl)/N)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CC3=CC=C(C=C3)Cl)N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


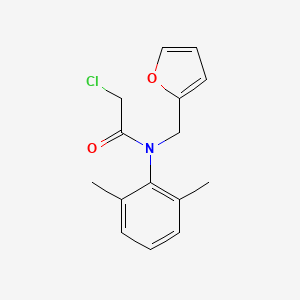

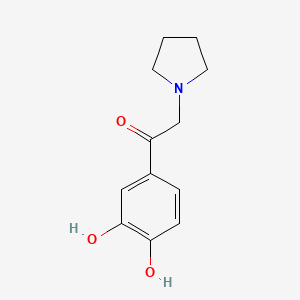
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
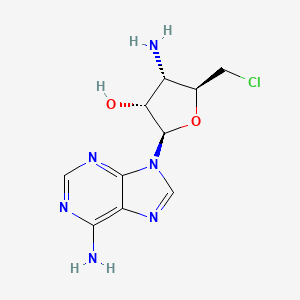
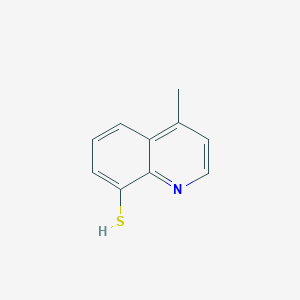
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)


![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)
